Sergliflozin

Description

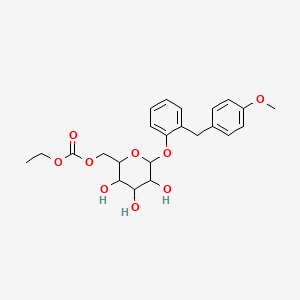

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKHBNJTPICNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sergliflozin: A Detailed Examination of its Mechanism of Action in Renal Glucose Reabsorption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin (B1260448) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This document provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on its role in renal glucose reabsorption. It includes a summary of its inhibitory potency, its effects on urinary glucose excretion in preclinical and clinical studies, and detailed methodologies of the key experiments used to characterize its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core mechanism.

Introduction to Renal Glucose Handling and SGLT2

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood each day. The vast majority of this filtered glucose is reabsorbed back into circulation, primarily in the proximal convoluted tubule. This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), with SGLT2 accounting for approximately 90% of this process and SGLT1 responsible for the remaining 10%. SGLT2 is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule. Its function is dependent on the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. In individuals with hyperglycemia, such as those with type 2 diabetes, the capacity of SGLTs to reabsorb glucose is upregulated, contributing to the maintenance of elevated blood glucose levels.

This compound's Core Mechanism: Selective SGLT2 Inhibition

This compound is a prodrug that is rapidly and extensively converted to its active form, this compound-A.[1] this compound-A is a highly potent and selective inhibitor of human SGLT2. By competitively binding to SGLT2, this compound-A blocks the reabsorption of glucose in the renal proximal tubules. This inhibition of SGLT2 leads to a dose-dependent increase in urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[2]

Signaling Pathway of SGLT2 Inhibition by this compound

The mechanism of action of this compound at the cellular level involves the direct inhibition of the SGLT2 protein located on the apical membrane of the proximal tubule cells. This prevents the cotransport of sodium and glucose into the cell, leading to the excretion of glucose in the urine.

Quantitative Data on this compound's Activity

The inhibitory potency and selectivity of this compound and its active metabolite, this compound-A, have been characterized in vitro. Furthermore, the dose-dependent effects on urinary glucose excretion have been demonstrated in both preclinical and clinical studies.

In Vitro Inhibitory Potency

The inhibitory constants (Ki) of this compound-A and the parent compound this compound against human SGLT1 and SGLT2 are summarized in the table below. For comparison, data for the non-selective SGLT inhibitor phlorizin (B1677692) are also included.

| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

| This compound-A | 1080 | 1.2 | 900 |

| This compound | >10000 | 180 | >55.6 |

| Phlorizin | 230 | 11 | 20.9 |

| Data from Katsuno et al., 2007 |

Urinary Glucose Excretion

Detailed Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

In Vitro SGLT2 Inhibition Assay

This assay is designed to determine the inhibitory potency of compounds on the human SGLT2 transporter expressed in a stable cell line.

Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound-A against human SGLT2.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with a plasmid containing the full-length cDNA of human SGLT2.

Methodology:

-

Cell Culture: CHO-K1 cells expressing hSGLT2 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and an appropriate selection antibiotic (e.g., G418) to maintain stable expression.

-

Uptake Assay:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-free buffer (e.g., choline-based).

-

Cells are then incubated with a sodium-containing buffer in the presence of varying concentrations of this compound-A or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

A radiolabeled glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), is added to each well, and the incubation is continued for a specific time (e.g., 1-2 hours) to allow for uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The rate of [14C]AMG uptake is calculated and plotted against the concentration of this compound-A. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This in vivo assay evaluates the effect of this compound on glucose tolerance in a diabetic animal model.

Objective: To assess the ability of orally administered this compound to improve glucose disposal following a glucose challenge in diabetic rats.

Animal Model: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

Methodology:

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are selected for the study.

-

OGTT Procedure:

-

Diabetic rats are fasted overnight (approximately 16 hours) but allowed free access to water.

-

A baseline blood sample is collected from the tail vein.

-

Rats are orally administered either vehicle or this compound at various doses.

-

After a specific time (e.g., 30-60 minutes), an oral glucose load (e.g., 2 g/kg) is administered.

-

Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Blood glucose concentrations are measured using a glucometer.

-

-

Data Analysis: The blood glucose concentrations are plotted against time for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

Conclusion

This compound, through its active metabolite this compound-A, is a potent and highly selective inhibitor of the renal sodium-glucose cotransporter 2. Its mechanism of action, centered on the inhibition of renal glucose reabsorption, leads to a significant and dose-dependent increase in urinary glucose excretion. This insulin-independent mechanism provides a valuable therapeutic approach for the management of hyperglycemia. The experimental data and methodologies outlined in this guide provide a comprehensive technical foundation for understanding the core pharmacology of this compound.

References

- 1. Single-dose pharmacokinetics and pharmacodynamics of this compound etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sergliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin (B1260448) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action, independent of insulin (B600854) secretion or action, established SGLT2 inhibitors as a novel class of therapeutic agents for the management of type 2 diabetes mellitus. This compound, an O-glucoside, was one of the early candidates in this class, developed from the natural product phlorizin (B1677692). Although its clinical development was discontinued (B1498344) after Phase II trials, the study of this compound has provided valuable insights into the pharmacology of SGLT2 inhibition. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from studies of phlorizin, a natural dihydrochalcone (B1670589) found in the bark of apple trees, which was known to induce glucosuria by inhibiting SGLT1 and SGLT2 non-selectively. The therapeutic potential of phlorizin was limited by its poor oral bioavailability and lack of selectivity. The development of this compound focused on modifying the phlorizin structure to improve its drug-like properties, particularly its selectivity for SGLT2 over SGLT1.

From Phlorizin to a Selective SGLT2 Inhibitor

The key structural modification in the evolution from phlorizin to this compound was the replacement of the propanone linker between the two aromatic rings of phlorizin with a more stable methylene (B1212753) (-CH2-) group.[1] This structural change to a benzylphenol glucoside scaffold was found to significantly increase selectivity for SGLT2.[1] Further structure-activity relationship (SAR) studies on benzylphenol glucoside analogs led to the identification of this compound as a lead compound with a favorable balance of potency and selectivity.

Screening and In Vitro Evaluation

The screening process for this compound and its analogs involved cell-based assays to determine their inhibitory activity against human SGLT1 and SGLT2. Chinese hamster ovary (CHO-K1) cells or Human Embryonic Kidney 293 (HEK293) cells stably expressing either human SGLT1 or SGLT2 were utilized for these assays.[2] The inhibitory potency was typically determined by measuring the uptake of a radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in the presence of the test compounds.

This compound is a prodrug, this compound etabonate, which is rapidly converted to its active form, this compound (referred to as this compound-A in some literature), by esterases in the body.[2] The active form, this compound, was found to be a highly potent and selective inhibitor of human SGLT2.[2]

Synthesis Pathway

The synthesis of this compound etabonate involves a multi-step process, with the key steps being the synthesis of the aglycone moiety, 2-[(4-methoxyphenyl)methyl]phenol, and its subsequent O-glycosylation with a protected glucose derivative, followed by deprotection and esterification. The synthesis described in the patent literature provides a viable route to the final compound.

Synthesis of the Aglycone: 2-[(4-Methoxyphenyl)methyl]phenol

The aglycone portion of this compound can be synthesized through various methods. A common approach involves the coupling of a phenol (B47542) derivative with a 4-methoxybenzyl halide.

O-Glycosylation and Final Steps

The crucial step in the synthesis is the stereoselective O-glycosylation of the aglycone with a protected glucose donor. This is followed by deprotection of the hydroxyl groups on the glucose moiety and subsequent selective esterification to yield this compound etabonate.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its prodrug, this compound etabonate.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Ki (nM) |

| This compound-A | Human SGLT2 | 2.3 |

| This compound-A | Human SGLT1 | >1000 |

Data compiled from published literature.

Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose of this compound Etabonate)

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

| Mouse (db/db) | 10 | 0.25 | 3360 | ~1.5 |

| Rat | 10 | ~0.5 | - | ~1.0 |

| Dog | 10 | ~1.0 | - | ~1.5 |

| Human (Healthy) | 5-500 mg (total) | 0.5-0.75 | Dose-dependent | 0.5-1.0 |

| Human (T2DM) | 5-500 mg (total) | 0.5-0.75 | Dose-dependent | 0.5-1.0 |

Data compiled from published preclinical and clinical studies.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against human SGLT2.

Cell Line: HEK293 cells stably expressing human SGLT2 (HEK-hSGLT2).

Materials:

-

HEK-hSGLT2 cells

-

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer) containing 140 mM NaCl

-

Sodium-free buffer (NaCl replaced with choline (B1196258) chloride) for determining non-specific uptake

-

Radiolabeled substrate: ¹⁴C-AMG

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Seed HEK-hSGLT2 cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in assay buffer for 15-30 minutes at 37°C.

-

Initiate glucose uptake by adding ¹⁴C-AMG to each well.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

Objective: To evaluate the effect of this compound on postprandial glucose excursion in a diabetic animal model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

Materials:

-

STZ-induced diabetic rats

-

This compound etabonate formulation for oral administration

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose monitoring system

Procedure:

-

Fast the diabetic rats overnight (approximately 16 hours).

-

Administer this compound etabonate or vehicle orally at a predetermined time before the glucose challenge.

-

At time zero, administer a glucose solution orally.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations for each sample.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the AUC values between the this compound-treated and vehicle-treated groups to assess the glucose-lowering effect of the compound.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the S1 segment of the proximal renal tubule. This inhibition prevents the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria). The increased urinary glucose excretion directly lowers plasma glucose levels in individuals with hyperglycemia.

Conclusion

This compound represents a significant step in the development of SGLT2 inhibitors, demonstrating that selective inhibition of this transporter is a viable therapeutic strategy for type 2 diabetes. Although its development was not pursued to market, the research surrounding this compound has contributed to a deeper understanding of the structure-activity relationships of O-glucoside SGLT2 inhibitors and their pharmacological effects. The discovery and synthesis pathways of this compound exemplify a successful lead optimization campaign from a natural product, highlighting key strategies in modern drug discovery. The data and protocols presented in this guide offer valuable technical information for researchers in the field of diabetes and metabolic diseases.

References

Preclinical Pharmacological Profile of Sergliflozin Etabonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sergliflozin etabonate is a prodrug of this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Preclinical studies have demonstrated its efficacy in promoting urinary glucose excretion, thereby reducing plasma glucose levels in various animal models of type 2 diabetes. This document provides a comprehensive overview of the preclinical pharmacology of this compound etabonate, including its mechanism of action, in vitro and in vivo pharmacological properties, and pharmacokinetic profile. The data presented herein is compiled from publicly available scientific literature.

Mechanism of Action

This compound etabonate is rapidly and extensively converted to its active metabolite, this compound, by esterases. This compound is a potent inhibitor of SGLT2, a protein primarily expressed in the proximal renal tubules and responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose concentrations. This mechanism of action is independent of insulin (B600854) secretion.

In Vitro Pharmacology

SGLT2 Inhibition and Selectivity

The inhibitory activity of this compound's active form, this compound A, was evaluated in Chinese Hamster Ovary (CHO-K1) cells stably expressing either human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1). The results demonstrate that this compound A is a highly potent and selective inhibitor of hSGLT2 over hSGLT1.

Table 1: In Vitro Inhibitory Activity of this compound A

| Transporter | Inhibition Constant (Ki) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 | 2.39 nM | ~296-fold |

| Human SGLT1 | 708 nM | - |

Experimental Protocol: SGLT2 Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against SGLT2 in a cell-based assay.

-

Cell Culture: CHO-K1 cells stably expressing hSGLT2 are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound A or vehicle control for a specified period.

-

Substrate Addition: A radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to each well to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation time, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Pharmacology

Efficacy in Diabetic Animal Models

The antihyperglycemic effects of this compound etabonate have been demonstrated in various rodent models of type 2 diabetes.

3.1.1. KK-Aʸ Mice

In female KK-Aʸ mice, a model of obese type 2 diabetes, a single oral administration of this compound etabonate resulted in a dose-dependent reduction in non-fasting blood glucose levels. Long-term treatment with this compound etabonate mixed in the diet also led to significant improvements in hyperglycemia, prevented body weight gain, and ameliorated fatty liver and pancreatic β-cell abnormalities.

Table 2: Efficacy of a Single Oral Dose of this compound Etabonate in KK-Aʸ Mice

| Dose (mg/kg) | Blood Glucose Reduction at 2h (%) |

| 1 | 12 |

| 3 | 15 |

| 10 | 28 |

| 30 | 39 |

3.1.2. Streptozotocin-Induced Diabetic Rats

In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound etabonate increased urinary glucose excretion in a dose-dependent manner and improved postprandial hyperglycemia. The antihyperglycemic effect was correlated with the severity of the diabetic condition.

3.1.3. Zucker Fatty Rats

Chronic treatment with this compound etabonate in Zucker fatty rats, a model of obesity and insulin resistance, reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels, and improved the glycemic response after a glucose load. Notably, these effects were observed without significant changes in body weight or food intake.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

The following is a representative protocol for an OGTT in a diabetic rat model.

-

Animal Model: Male Zucker diabetic fatty rats are acclimated to the housing conditions.

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Drug Administration: this compound etabonate or vehicle is administered orally at a predetermined time before the glucose challenge.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

-

Glucose Challenge: A concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.

-

Data Analysis: The area under the curve (AUC) for plasma glucose is calculated to assess the effect of the treatment on glucose tolerance.

Preclinical Pharmacokinetics

This compound etabonate is a prodrug that is rapidly and extensively converted to its active form, this compound.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~30-45 minutes |

| Plasma Elimination Half-life (t₁/₂) | ~0.5-1 hour |

| Urinary Recovery of Administered Dose | <0.5% |

In preclinical species, orally administered this compound increased urinary glucose excretion in a dose-dependent manner in mice, rats, and dogs.

Conclusion

The preclinical pharmacological profile of this compound etabonate demonstrates that it is a potent and selective SGLT2 inhibitor with significant antihyperglycemic efficacy in various animal models of type 2 diabetes. Its mechanism of action, which is independent of insulin, offers a unique therapeutic approach for the management of diabetes. The favorable pharmacokinetic profile, characterized by rapid conversion to the active metabolite and a short half-life, supports its development as an oral antidiabetic agent. Further clinical studies are warranted to fully elucidate its therapeutic potential in humans.

Sergliflozin: A Technical Analysis of SGLT2 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Sergliflozin (B1260448), also known as this compound etabonate (GW-869682X), is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Although its clinical development was discontinued (B1498344) after Phase II trials, its pharmacological profile provides valuable insights into the structure-activity relationships and therapeutic potential of SGLT2 inhibitors.[1] This technical guide delves into the binding affinity and selectivity of this compound for SGLT2 over its closely related isoform, SGLT1, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts through diagrams.

Quantitative Analysis of Binding Affinity and Selectivity

This compound's primary mechanism of action is the competitive inhibition of SGLT2, a protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1][2] By blocking SGLT2, this compound induces glucosuria, thereby lowering blood glucose levels.[2][3] A critical aspect of its pharmacological profile is its high selectivity for SGLT2 over SGLT1, which is the primary glucose transporter in the intestines. This selectivity is crucial for minimizing gastrointestinal side effects.

Available in vitro data demonstrates this compound's potent and selective inhibition of human SGLT2. The active form, this compound-A, exhibits a significant difference in inhibitory concentration between the two transporters.

| Parameter | Human SGLT2 | Human SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |

| IC50 | 9.2 nM | >8000 nM | >900-fold | [4] |

Table 1: In Vitro Inhibitory Activity of this compound-A against Human SGLT1 and SGLT2. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to block 50% of the transporter's activity. A lower IC50 value signifies higher potency.

Experimental Protocols

The determination of the binding affinity and selectivity of SGLT inhibitors like this compound involves a series of in vitro assays. While specific protocols for this compound are not extensively detailed in publicly available literature due to its discontinued development, the following are standard methodologies employed for characterizing SGLT2 inhibitors.

Cell-Based Glucose Uptake Assay

This assay directly measures the functional inhibition of SGLT1 and SGLT2.

Objective: To determine the IC50 values of a test compound by measuring the inhibition of glucose analogue uptake into cells expressing the target transporter.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express either human SGLT1 or human SGLT2.[2]

-

Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

-

Inhibition: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound-A).

-

Glucose Analogue Uptake: A radiolabeled non-metabolizable glucose analogue, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells in a sodium-containing buffer.

-

Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled glucose analogue.

-

Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the transporter and the competitive displacement by a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for SGLT2.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the target SGLT transporter.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Competition Binding: A fixed concentration of a radiolabeled SGLT2 inhibitor (e.g., [³H]-dapagliflozin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through a glass fiber filter.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Visualizations

Logical Relationship of this compound's Selective Inhibition

Caption: Selective inhibition of SGLT2 by this compound.

Experimental Workflow for a Cell-Based Glucose Uptake Assay

Caption: Workflow of a cell-based glucose uptake assay.

Signaling Pathways

The primary therapeutic effect of this compound and other SGLT2 inhibitors is a direct consequence of inhibiting glucose reabsorption in the kidneys, which is an insulin-independent mechanism. However, the downstream effects of sustained glucosuria and reduced plasma glucose can influence various signaling pathways implicated in the pathophysiology of type 2 diabetes and its complications. It is important to note that these are general effects of the SGLT2 inhibitor class, and specific studies on this compound's impact on these pathways are limited.

Putative Downstream Effects of SGLT2 Inhibition

Caption: Downstream effects of SGLT2 inhibition.

References

- 1. This compound etabonate - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of Sergliflozin: A Potent and Selective SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound is a prodrug that is rapidly converted to its active form, this compound-A.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound-A against human SGLT2 and its selectivity over the related SGLT1 transporter have been quantified through in vitro assays. The data, derived from studies using Chinese hamster ovary (CHO) cells stably expressing the respective human transporters, are summarized below. For comparison, data for the parent compound, this compound, and the non-selective SGLT inhibitor, Phlorizin, are also included.

| Compound | Target | Ki (nM) | Selectivity (SGLT1 Ki / SGLT2 Ki) |

| This compound-A | hSGLT2 | 10.3 | 282 |

| hSGLT1 | 2900 | ||

| This compound | hSGLT2 | 116 | 138 |

| hSGLT1 | 16000 | ||

| Phlorizin | hSGLT2 | 35.5 | 11.3 |

| hSGLT1 | 400 | ||

| Data from Katsuno et al., 2007 |

Experimental Protocols

The following protocols outline the key in vitro assays used to characterize this compound as an SGLT2 inhibitor.

SGLT2 Inhibition Assay in Stably Transfected CHO Cells

This assay quantifies the inhibitory effect of a test compound on SGLT2-mediated glucose uptake using a radiolabeled glucose analog.

Materials:

-

Chinese hamster ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).

-

Culture medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Uptake buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES.

-

Wash buffer: Ice-cold uptake buffer.

-

Radiolabeled glucose analog: 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG).

-

Test compounds: this compound-A and controls (e.g., Phlorizin).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the hSGLT2-CHO cells in appropriate culture flasks and seed them into 24-well plates. Grow the cells to confluence.

-

Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

-

Compound Incubation: Add uptake buffer containing various concentrations of the test compound (this compound-A) or controls to the wells. Incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: Add the [14C]AMG solution to each well to a final concentration that is appropriate for the Km of the transporter.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the SGLT2-mediated glucose uptake (IC50). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Selectivity Assay against SGLT1

To determine the selectivity of this compound-A, a similar inhibition assay is performed using CHO cells stably expressing human SGLT1 (hSGLT1). The protocol is identical to the SGLT2 inhibition assay described above, with the substitution of the hSGLT1-expressing cell line. The ratio of the Ki values (Ki for SGLT1 / Ki for SGLT2) provides the selectivity index.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of SGLT2 inhibition and the experimental workflow for characterizing an SGLT2 inhibitor like this compound.

Caption: Mechanism of SGLT2 inhibition by this compound-A.

Caption: Experimental workflow for in vitro characterization.

Conclusion

The in vitro data robustly characterize this compound-A as a potent and highly selective inhibitor of SGLT2. Its high affinity for SGLT2, coupled with significant selectivity over SGLT1, underscores its potential as a targeted therapeutic agent for managing conditions associated with hyperglycemia. The experimental protocols and workflows detailed herein provide a foundational guide for the continued research and development of SGLT2 inhibitors.

References

Sergliflozin: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of sergliflozin (B1260448), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While the clinical development of this compound was discontinued, the preclinical data generated offers valuable insights into the therapeutic potential and mechanism of action of SGLT2 inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers in the field of diabetes and metabolic diseases.

Pharmacokinetics

This compound etabonate, the prodrug, is rapidly and extensively converted to its active form, this compound. While specific quantitative pharmacokinetic parameters for this compound in various animal models are not extensively available in publicly accessible literature, this section outlines the typical parameters assessed and provides a template for data presentation. The limited available information suggests that this compound exhibits rapid absorption and a short elimination half-life in humans, a characteristic that may have influenced its development trajectory.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Rat | Data not available | p.o. | - | - | - | - | - |

| Dog | Data not available | p.o. | - | - | - | - | - |

| Mouse | Data not available | p.o. | - | - | - | - | - |

Note: Specific quantitative pharmacokinetic data for this compound in preclinical animal models is limited in the available literature. The table above serves as a template for the type of data typically generated in such studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of SGLT2 in the renal proximal tubules, leading to a reduction in glucose reabsorption and a subsequent increase in urinary glucose excretion. This mechanism effectively lowers plasma glucose levels in a dose-dependent manner, independent of insulin (B600854) secretion.[2][3]

Table 2: Pharmacodynamic Effects of this compound in Animal Models

| Species | Model | Dose (mg/kg) | Effect | Reference |

| Rat | Normal | 0.3 - 10 | Dose-dependent increase in urinary glucose excretion. | [3] |

| Rat | Streptozotocin-induced diabetic | 1 - 10 | Improved postprandial hyperglycemia. | [2] |

| Rat | Zucker fatty | 1 - 10 | Reduced glycated hemoglobin and fasting plasma glucose after chronic treatment. | [2] |

| Mouse | Normal | 1 - 100 | Dose-dependent increase in urinary glucose excretion. | [3] |

| Dog | Normal | 0.1 - 10 | Dose-dependent increase in urinary glucose excretion. | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound and other SGLT2 inhibitors in animal models.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: This model is widely used to induce a state of insulin-deficient diabetes.

-

Induction: Male Sprague-Dawley or Wistar rats are typically used. Following a period of acclimatization, a single intraperitoneal (IP) or intravenous (IV) injection of STZ, dissolved in a citrate (B86180) buffer (pH 4.5), is administered. The dose can range from 40 to 65 mg/kg.

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples, typically 48-72 hours post-STZ injection. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.

-

-

Zucker Fatty Rats: This is a genetic model of obesity and insulin resistance, representing a model of type 2 diabetes. These rats exhibit hyperlipidemia, hyperinsulinemia, and moderate hyperglycemia.

Pharmacodynamic Assessments

-

Urinary Glucose Excretion:

-

Procedure: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces. Following administration of this compound or vehicle, urine is collected over a specified period (e.g., 24 hours).

-

Analysis: The total volume of urine is measured, and the glucose concentration is determined using a glucose oxidase method or a clinical chemistry analyzer. The total amount of glucose excreted over the collection period is then calculated.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Procedure: Animals are fasted overnight (typically 12-16 hours) with free access to water. A baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose concentrations are measured for each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of SGLT2 inhibitors like this compound extend beyond simple glucose lowering and involve the modulation of several key signaling pathways.

SGLT2 Inhibition in the Renal Proximal Tubule

The fundamental mechanism of this compound is the competitive inhibition of SGLT2 at the apical membrane of epithelial cells in the S1 and S2 segments of the renal proximal tubule. This action directly blocks the reabsorption of filtered glucose from the tubular fluid back into the circulation.

Downstream Signaling: AMPK Activation

SGLT2 inhibition has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is thought to contribute to some of the beneficial metabolic effects of SGLT2 inhibitors beyond glycosuria.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a diabetic animal model is outlined below.

Conclusion

References

- 1. Single-dose pharmacokinetics and pharmacodynamics of this compound etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Sergliflozin in Modulating Plasma Glucose Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound induces glucosuria, thereby reducing plasma glucose levels in an insulin-independent manner.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical data, and experimental protocols related to the glucoregulatory effects of this compound. The information presented is intended to support further research and development in the field of diabetes and metabolic diseases.

Introduction

Hyperglycemia is a hallmark of type 2 diabetes mellitus (T2DM) and is associated with a host of micro- and macrovascular complications. The kidneys play a crucial role in glucose homeostasis, filtering and reabsorbing approximately 180 grams of glucose daily.[2] The majority of this glucose is reabsorbed in the proximal convoluted tubule by SGLT2.[1][2] In patients with T2DM, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.

This compound, a potent and selective SGLT2 inhibitor, offers a therapeutic strategy to counteract this maladaptive mechanism. Its action is independent of insulin (B600854) secretion or sensitivity, making it a viable treatment option across a broad spectrum of diabetic patients.[1][2] This guide will delve into the technical details of this compound's function, supported by quantitative data from key studies.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of SGLT2 in the apical membrane of the renal proximal tubule cells. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to an increase in urinary glucose excretion and a subsequent lowering of plasma glucose levels.[1][2]

Signaling Pathways

While the direct inhibition of SGLT2 is the primary mechanism, emerging evidence on the class of SGLT2 inhibitors suggests a broader impact on cellular signaling pathways that contribute to metabolic regulation. These pathways are not specific to this compound but are relevant to its class of drugs.

-

AMP-Activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (mTOR) Signaling: SGLT2 inhibitors have been shown to activate AMPK and inhibit mTORC1 signaling. This shift mimics a state of cellular energy deprivation, promoting catabolic processes like fatty acid oxidation and inhibiting anabolic processes like protein synthesis. This signaling cascade may contribute to the systemic metabolic benefits observed with SGLT2 inhibition beyond simple glucosuria.

Preclinical Data

The glucoregulatory effects of this compound have been extensively studied in various preclinical models of diabetes.

In Vitro SGLT2 Inhibition

The inhibitory activity of this compound's active form, this compound-A, was assessed in Chinese hamster ovary (CHO) cells stably expressing human SGLT2.[1]

Table 1: In Vitro Inhibitory Activity of this compound-A

| Transporter | IC₅₀ (nM) |

| Human SGLT2 | 2.2 |

| Human SGLT1 | >1000 |

Data extracted from Katsuno K, et al. J Pharmacol Exp Ther. 2007.[1]

Studies in Streptozotocin-Induced Diabetic Rats

Streptozotocin (STZ)-induced diabetic rats are a common model for type 1 diabetes, characterized by insulin deficiency and severe hyperglycemia.

Table 2: Effect of a Single Oral Dose of this compound on Plasma Glucose in an Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

| Treatment | Dose (mg/kg) | Plasma Glucose AUC₀₋₂ hr (mg·h/dL) | % Reduction vs. Vehicle |

| Vehicle | - | 550 ± 25 | - |

| This compound | 1 | 480 ± 30 | 12.7% |

| This compound | 3 | 410 ± 28 | 25.5% |

| This compound | 10 | 350 ± 20 | 36.4% |

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Table 3: Effect of Chronic Treatment with this compound on Glycemic Parameters in STZ-Induced Diabetic Rats (4 weeks)

| Treatment | Dose (mg/kg/day) | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |

| Vehicle | - | 450 ± 30 | 10.5 ± 0.8 |

| This compound | 3 | 320 ± 25 | 8.2 ± 0.6 |

| This compound | 10 | 250 ± 20 | 7.1 ± 0.5 |

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Studies in Zucker Fatty Rats

The Zucker fatty rat is a genetic model of obesity and insulin resistance, mimicking key features of human T2DM.

Table 4: Effect of Chronic Treatment with this compound on Glycemic Parameters in Zucker Fatty Rats (4 weeks)

| Treatment | Dose (mg/kg/day) | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |

| Vehicle | - | 180 ± 15 | 6.5 ± 0.4 |

| This compound | 10 | 140 ± 12 | 5.8 ± 0.3 |

| This compound | 30 | 120 ± 10 | 5.2 ± 0.3 |

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Clinical Data

Early-phase clinical trials have evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with T2DM.

Table 5: Effect of a Single Oral Dose of this compound Etabonate on Urinary Glucose Excretion (UGE) in Healthy Volunteers and Patients with T2DM

| Population | Dose (mg) | 24-hour UGE (g) |

| Healthy | 5 | ~10 |

| Healthy | 50 | ~30 |

| Healthy | 500 | ~60 |

| T2DM | 50 | ~40 |

| T2DM | 500 | ~70 |

Data are approximate values synthesized from descriptions in Hussey EK, et al. J Clin Pharmacol. 2010.

Table 6: Effect of a Single Oral Dose of this compound Etabonate on Plasma Glucose AUC following an Oral Glucose Challenge in Healthy Volunteers and Patients with T2DM

| Population | Dose (mg) | % Attenuation of Plasma Glucose AUC vs. Placebo |

| Healthy | 50 | ~15% |

| Healthy | 500 | ~30% |

| T2DM | 500 | ~35% |

Data are approximate values synthesized from descriptions in Hussey EK, et al. J Clin Pharmacol. 2010.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on SGLT2.

References

- 1. This compound, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Nuances of SGLT2 Inhibitors: A Comparative Analysis of Sergliflozin and Phlorizin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Sodium-Glucose Co-transporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus. SGLT2 inhibitors, or gliflozins, represent a novel class of therapeutic agents that promote urinary glucose excretion by selectively blocking glucose reabsorption in the proximal renal tubules. Phlorizin, a naturally occurring O-glucoside, was the progenitor of this class, demonstrating the therapeutic potential of SGLT inhibition. However, its inherent instability and lack of selectivity limited its clinical utility. This technical guide provides a detailed comparative analysis of the structural differences between the first-generation inhibitor, Phlorizin, and a second-generation O-glucoside derivative, Sergliflozin. We will delve into the core structural modifications that enhance selectivity and metabolic stability, present comparative quantitative data on their inhibitory activity, outline detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.

Core Structural Differences: O-Glycosidic Linkage and Aglycone Modifications

The fundamental structural framework of both this compound and Phlorizin is based on a glucose moiety linked to an aglycone. However, key modifications to this core structure dictate their pharmacological profiles.

2.1 The O-Glycosidic Bond: A Tale of Two Stabilities

Both Phlorizin and this compound are classified as O-glucosides, meaning the glucose molecule is connected to the aglycone via an oxygen atom.[1] This O-glycosidic bond in Phlorizin is susceptible to hydrolysis by intestinal β-glucosidases, leading to rapid degradation and poor oral bioavailability.[2] This inherent instability was a major hurdle in its development as a therapeutic agent.

To address this, this compound was developed as a prodrug, This compound etabonate . The etabonate group is an ethyl carbonate ester designed to protect the molecule from premature degradation.[3] In vivo, esterases cleave this group to release the active metabolite, This compound-A .[4]

A more significant evolutionary step in the development of SGLT2 inhibitors was the transition to C-glucosides , such as Dapagliflozin and Empagliflozin. In these compounds, the glucose moiety is attached to the aglycone via a carbon-carbon bond, which is resistant to enzymatic cleavage, thereby significantly improving metabolic stability and oral bioavailability.[5]

2.2 Aglycone Moiety: The Key to Selectivity

The aglycone portion of the molecule plays a crucial role in determining the inhibitor's potency and selectivity for SGLT2 over SGLT1.

-

Phlorizin's Aglycone: Phlorizin possesses a dihydrochalcone (B1670589) structure as its aglycone.[6] This structure confers potent but non-selective inhibition of both SGLT1 and SGLT2.[6] Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration.

-

This compound's Aglycone: this compound's design involved a significant modification of the aglycone. The propanone moiety found in Phlorizin was replaced with a more flexible methylene (B1212753) spacer, resulting in a benzylphenol glucoside structure.[6][7] This alteration reduces the number of freely rotating atoms and increases the rigidity of the molecular framework, which is thought to contribute to its enhanced selectivity for SGLT2 over SGLT1.[8]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of SGLT2 inhibitors are quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency. Selectivity is often expressed as the ratio of SGLT1/SGLT2 inhibition values.

| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

| Phlorizin | 290[7] | 21[7] | 140[7] | 12[7] | ~14x |

| This compound-A | Data Not Available | Data Not Available | 708[4] | 2.39[4] | ~296x |

| Dapagliflozin | 1400[7] | 1[7] | 400[7] | 6[7] | ~1400x |

| Canagliflozin | 700[7] | 3[7] | 663[9] | 4.2[9] | ~233x |

| Empagliflozin | 8300[7] | 3[7] | >8300 | 3.1[10] | >2700x |

Experimental Protocols

The characterization of SGLT2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

4.1 In Vitro Inhibition Assays

4.1.1 Radioligand Binding Assay for SGLT2

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2.

-

Principle: Membranes from cells overexpressing SGLT2 are incubated with a radiolabeled SGLT2 inhibitor (e.g., [³H]dapagliflozin) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

-

Methodology:

-

Membrane Preparation: Culture cells (e.g., HEK293) stably expressing human SGLT2. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

Binding Assay: In a 96-well filter plate, add the binding buffer, the radioligand, and the test compound at various concentrations. For non-specific binding control, add an excess of an unlabeled SGLT2 inhibitor.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

4.1.2 [¹⁴C]-α-methyl-D-glucopyranoside (AMG) Uptake Assay

This cell-based functional assay measures the inhibition of SGLT2-mediated glucose transport.

-

Principle: AMG is a non-metabolizable glucose analog that is transported by SGLTs. The uptake of radiolabeled [¹⁴C]-AMG into cells expressing SGLT2 is measured in the presence and absence of a test compound.

-

Methodology:

-

Cell Culture: Seed cells overexpressing SGLT2 (e.g., CHO or HEK293 cells) in a 96-well plate and culture until confluent.

-

Assay Procedure: Wash the cells with a sodium-free buffer. Pre-incubate the cells with the test compound in a sodium-containing or sodium-free (for measuring non-SGLT mediated uptake) buffer.

-

Initiate the uptake by adding [¹⁴C]-AMG to each well.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells with ice-cold sodium-free buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the SGLT2-specific uptake by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. Plot the percentage of inhibition of SGLT2-specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[1]

4.2 Electrophysiological Measurements

-

Principle: SGLT2 is an electrogenic transporter, meaning it generates an electrical current upon transport of sodium and glucose. This current can be measured using patch-clamp techniques. Inhibitors will block this current.

-

Methodology:

-

Cell Preparation: Use whole-cell patch-clamp on cells expressing SGLT2.

-

Current Measurement: Hold the cell at a negative membrane potential (e.g., -60 mV). Perfuse the cell with a solution containing sodium and glucose to induce an inward current.

-

Inhibitor Application: Apply the SGLT2 inhibitor at various concentrations to the perfusion solution and measure the reduction in the glucose-induced current.

-

-

Data Analysis: The inhibition of the current at different inhibitor concentrations is used to determine the Ki value. This method also allows for the study of the kinetics of inhibitor binding and unbinding.[11][12]

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of SGLT2 inhibitors is the direct blockade of the SGLT2 protein in the renal proximal tubule, emerging evidence suggests they also modulate various downstream signaling pathways, contributing to their cardio-renal protective effects.

5.1 Downstream Signaling Pathways of SGLT2 Inhibition

SGLT2 inhibition leads to a mild, persistent state of caloric restriction and a shift in substrate utilization from glucose to fatty acids and ketones. These metabolic changes are thought to activate key cellular signaling nodes.

5.2 Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an SGLT2 inhibitor using a cell-based fluorescent glucose uptake assay.

Conclusion

The journey from the non-selective, unstable Phlorizin to more selective and stable SGLT2 inhibitors like this compound, and subsequently to the highly stable C-glucosides, exemplifies the power of medicinal chemistry in optimizing a natural product lead. The key structural modifications in this compound, particularly in the aglycone moiety, led to a significant improvement in selectivity for SGLT2. While this compound's development was ultimately discontinued, its design illustrates a critical step in the evolution of SGLT2 inhibitors. Understanding these structure-activity relationships, armed with robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel and improved therapeutics targeting SGLT2 for the management of type 2 diabetes and related cardio-renal conditions. The expanding knowledge of the downstream signaling effects of these inhibitors opens new avenues for research into their pleiotropic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Discontinuation rates, clinical effects and provocation factors of SGLT-2 inhibitor in the real world - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNγ release from activated human CD4+ T cells [frontiersin.org]

- 9. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Insulin-Independent Action of Sergliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin (B1260448), a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a class of therapeutic agents that modulate plasma glucose levels through a mechanism independent of insulin (B600854) secretion or action.[1][2] This technical guide provides an in-depth exploration of the core insulin-independent mechanism of this compound. It details the primary pharmacological action, summarizes key quantitative data from preclinical and clinical investigations in structured tables, and provides comprehensive experimental protocols for pivotal studies. Furthermore, this guide utilizes Graphviz diagrams to visually articulate the signaling pathways and experimental workflows, offering a clear and concise understanding of the science underpinning this compound's effects. While the clinical development of this compound was discontinued, the study of its mechanism remains valuable for understanding the broader class of SGLT2 inhibitors.[3]

Core Insulin-Independent Mechanism of Action

The principal mechanism of this compound is the selective inhibition of SGLT2, a protein predominantly expressed in the S1 segment of the proximal renal tubules.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By competitively binding to SGLT2, this compound effectively blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria).[1][5] This induced glucosuria results in a net loss of calories and a reduction in plasma glucose levels, thereby contributing to glycemic control.[1][6] Crucially, this action does not depend on the presence of insulin or the functional status of pancreatic beta cells, making it a viable therapeutic strategy in contexts of insulin resistance or deficiency.[2][7]

References

- 1. This compound etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple-dose pharmacokinetics and pharmacodynamics of this compound etabonate, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

Methodological & Application

Application Notes and Protocols for Dissolving Sergliflozin in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a valuable tool for in vitro research into glucose transport mechanisms and the development of novel anti-diabetic therapies. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in in vitro cell culture experiments.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and recommendations for its use in cell culture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (1-10 mg/mL) | [1] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [1] |

Table 3: Recommended Concentrations for In Vitro Assays

| Solution | Recommended Concentration | Key Considerations |

| Stock Solution | 10 mM in 100% DMSO | Prepare fresh or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Working Solution | Varies by experiment (e.g., 1 nM - 10 µM) | Dilute stock solution in cell culture medium immediately before use. |

| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations may be toxic to cells. A vehicle control with the same DMSO concentration is essential. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Cell culture medium appropriate for the cell line being used

Protocol for Preparation of a 10 mM this compound Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.764 mg of this compound (Molecular Weight = 376.4 g/mol ).

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM. For 3.764 mg of this compound, add 1 mL of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of Stock Solution:

-

For immediate use, the stock solution can be kept at 4°C for a short period (up to one week).[2]

-

For long-term storage, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

-

Store the aliquots at -20°C or -80°C, protected from light. The solid form of this compound is stable for at least 4 years.[1]

-

Protocol for Preparation of Working Solutions

-

Thawing Stock Solution: If using a frozen aliquot, thaw it at room temperature or in a 37°C water bath until just thawed.

-

Dilution in Culture Medium:

-

Determine the final concentration of this compound required for your experiment.

-

Perform serial dilutions of the 10 mM stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration.

-

Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent cellular toxicity. For example, a 1:200 dilution of the 10 mM stock solution will result in a final this compound concentration of 50 µM and a final DMSO concentration of 0.5%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

-

Immediate Use: Use the freshly prepared working solutions immediately for your cell culture assay.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of SGLT2 inhibition and the experimental workflow for preparing this compound for in vitro assays.

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Caption: Experimental workflow for the preparation of this compound solutions for in vitro cell culture assays.

References

Application Notes and Protocols for the Administration of Sergliflozin in Streptozotocin-Induced Diabetic Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sergliflozin (B1260448) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion, making it a promising therapeutic agent for diabetes.[1] Streptozotocin (STZ) is a chemical agent widely used to induce diabetes in animal models by selectively destroying pancreatic β-cells, which are responsible for insulin production. This document provides detailed protocols for the administration of this compound in STZ-induced diabetic rat models, along with data presentation and visualization of relevant biological pathways.

Data Presentation

Dose-Dependent Effect of this compound on Urinary Glucose Excretion

The oral administration of this compound has been shown to increase urinary glucose excretion in a dose-dependent manner in diabetic rats.

| This compound Dose (mg/kg) | Urinary Glucose Excretion (mg/24h) |

| Vehicle (Control) | Baseline |

| Low Dose | Increased |

| Medium Dose | Moderately Increased |

| High Dose | Significantly Increased |

Note: This table summarizes the dose-dependent trend of this compound on urinary glucose excretion. Specific quantitative values may vary depending on the experimental setup.

Effect of this compound on Glycemic Control in STZ-Induced Diabetic Rats

Chronic treatment with this compound has been observed to improve glycemic control in STZ-induced diabetic rats.[1]

| Treatment Group | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |

| Non-Diabetic Control | Normal Range | Normal Range |

| STZ-Diabetic + Vehicle | Elevated | Elevated |

| STZ-Diabetic + this compound | Reduced | Reduced |

Note: This table illustrates the expected outcomes of this compound treatment on key glycemic parameters.

Effect of this compound on Body Weight and Food Intake

Studies have indicated that this compound treatment does not significantly affect body weight or food intake in STZ-induced diabetic rats.[1]

| Treatment Group | Change in Body Weight | Food Intake |

| STZ-Diabetic + Vehicle | No significant change | No significant change |

| STZ-Diabetic + this compound | No significant change | No significant change |

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.

Materials:

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

5% sucrose (B13894) solution, sterile

-

Glucose meter and test strips

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. Protect the solution from light.

-

STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.

-

Post-Injection Care: To prevent initial drug-induced hypoglycemia, replace drinking water with a 5% sucrose solution for the first 24 hours after STZ injection.

-

Confirmation of Diabetes: Measure blood glucose levels from tail vein blood 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Administration of this compound

This protocol outlines the oral administration of this compound to STZ-induced diabetic rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

STZ-induced diabetic rats

Procedure:

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

-

Animal Grouping: Randomly divide the diabetic rats into control and treatment groups.

-

Drug Administration: Administer this compound or vehicle orally once daily using a gavage needle for the duration of the study.

-

Monitoring: Monitor blood glucose levels, body weight, and food and water intake regularly throughout the treatment period.

Biochemical Analysis

This protocol provides a general guideline for the collection and analysis of blood samples.

Materials:

-

Collection tubes (e.g., EDTA tubes for plasma, plain tubes for serum)

-

Centrifuge

-

Assay kits for plasma glucose, HbA1c, insulin, etc.

-

Spectrophotometer or other required analytical instruments

Procedure:

-

Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

-

Sample Processing: For plasma, centrifuge blood collected in EDTA tubes. For serum, allow blood in plain tubes to clot and then centrifuge.

-

Biochemical Assays: Perform biochemical analyses using commercially available kits according to the manufacturer's instructions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound administration.

This compound Mechanism of Action

Caption: Mechanism of action of this compound in the kidney.

Downstream Signaling Pathways of SGLT2 Inhibition

Caption: Downstream effects of SGLT2 inhibition in the kidney.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Sergliflozin in Human Plasma

Affiliation: Google Research

Abstract